molecular formula C8H12N2 B13074786 2-(Piperidin-4-yl)prop-2-enenitrile

2-(Piperidin-4-yl)prop-2-enenitrile

Cat. No.: B13074786
M. Wt: 136.19 g/mol
InChI Key: KMBQLSNWVMIFKR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)prop-2-enenitrile is a chemical compound that features a piperidine ring attached to a prop-2-enenitrile group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with acrylonitrile under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-piperidin-4-ylprop-2-enenitrile

InChI

InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h8,10H,1-5H2

InChI Key

KMBQLSNWVMIFKR-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C1CCNCC1

Origin of Product

United States

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